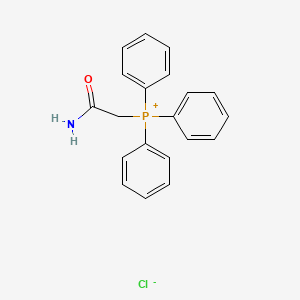
Phosphonium, (carbamoylmethyl)triphenyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, (carbamoylmethyl)triphenyl-, chloride is an organophosphorus compound with the molecular formula C20H20ClNOP. It is a crystalline powder that is highly soluble in water and is used in various chemical reactions, particularly in organic synthesis. This compound is known for its role in the Wittig reaction, which is a key method for the formation of alkenes from aldehydes and ketones.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonium, (carbamoylmethyl)triphenyl-, chloride can be synthesized through a reaction involving triphenylphosphine and a carbamoyl chloride derivative. One common method involves the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is typically carried out in an anhydrous solvent such as acetone, with the temperature gradually increased to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through filtration, washing with anhydrous ether, and drying to obtain the final crystalline compound .
化学反应分析
Types of Reactions
Phosphonium, (carbamoylmethyl)triphenyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphonium ylides.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphonium ylides.
Substitution: Substituted phosphonium salts
科学研究应用
Phosphonium, (carbamoylmethyl)triphenyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used in the Wittig reaction to synthesize alkenes.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various organic compounds and materials
作用机制
The mechanism of action of Phosphonium, (carbamoylmethyl)triphenyl-, chloride involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism. The phosphonium ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate, which then collapses to form the desired alkene and a phosphine oxide byproduct .
相似化合物的比较
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Bromomethyl)triphenylphosphonium bromide
- (Ethylmethyl)triphenylphosphonium chloride
Uniqueness
Phosphonium, (carbamoylmethyl)triphenyl-, chloride is unique due to its specific reactivity in the Wittig reaction, which allows for the precise formation of alkenes with fixed double bond positions. This specificity makes it a valuable reagent in organic synthesis compared to other similar compounds .
属性
CAS 编号 |
25361-54-0 |
|---|---|
分子式 |
C20H19ClNOP |
分子量 |
355.8 g/mol |
IUPAC 名称 |
(2-amino-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C20H18NOP.ClH/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2,(H-,21,22);1H |
InChI 键 |
CCRXGVYICNOVAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
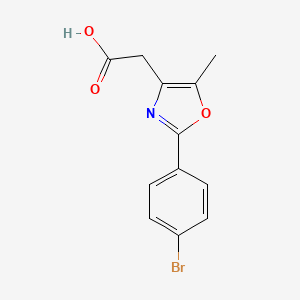
![N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8801218.png)
![N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B8801220.png)
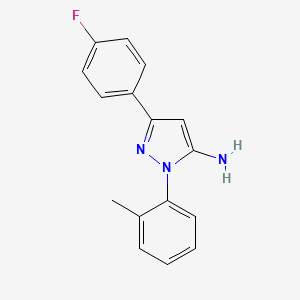
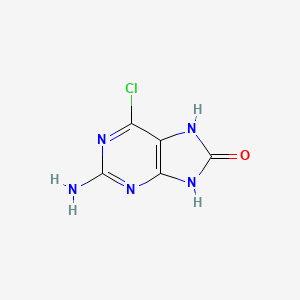
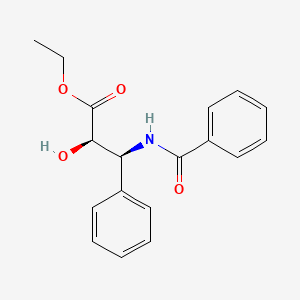
![2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B8801238.png)
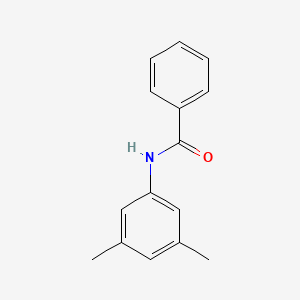
![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline](/img/structure/B8801247.png)
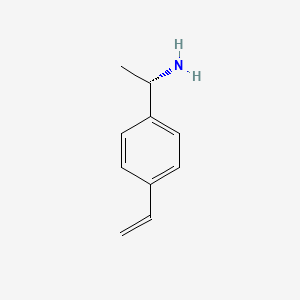
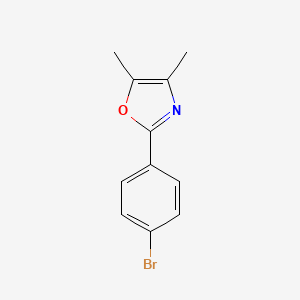
![5-Bromo-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B8801280.png)
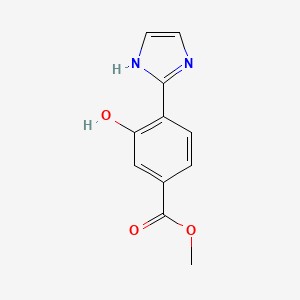
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B8801287.png)
